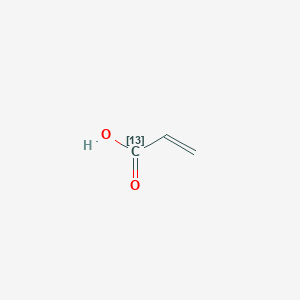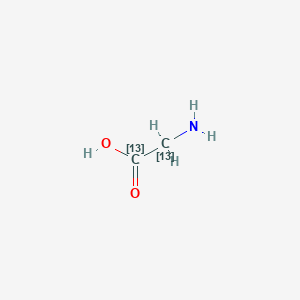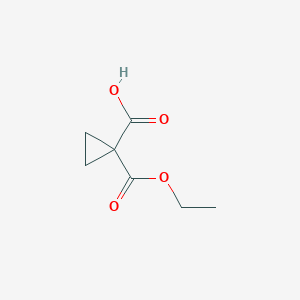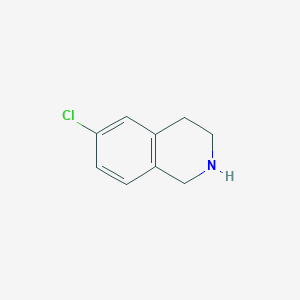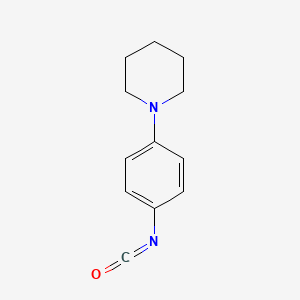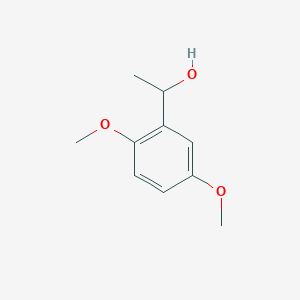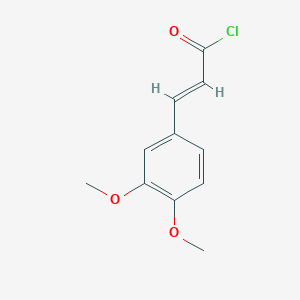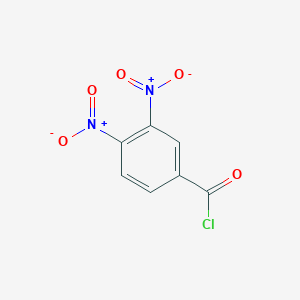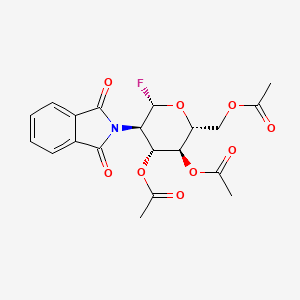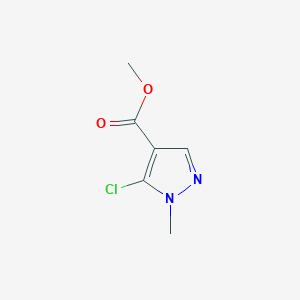
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a chloro substituent and a carboxylate ester group in the molecule suggests that it may have interesting chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through a cyclocondensation reaction. For instance, the synthesis of related compounds has been achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Another method involves the one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . These methods could potentially be adapted for the synthesis of methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate by incorporating the appropriate chloro and methyl substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the structure of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was determined to crystallize in the monoclinic system with space group P21/c . The crystal structure is typically stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions . These structural features are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The carboxylate ester group, for instance, can participate in esterification and hydrolysis reactions, while the chloro substituent can be involved in nucleophilic substitution reactions. The reactivity of the pyrazole ring itself can lead to the formation of various adducts and complexes, which can be exploited in the synthesis of pharmaceuticals and other bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize these compounds . Theoretical calculations, including density functional theory (DFT), can predict properties such as HOMO-LUMO energy levels, molecular electrostatic potential, and NMR chemical shifts, which are compared with experimental data to validate the structure and properties of the compound . Thermo gravimetric analysis can provide information on the thermal stability of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate serves as a key intermediate in synthesizing various chemically and pharmacologically significant compounds. Notable applications include the synthesis of Thieno[2,3-c]pyrazoles, compounds with novel heterocyclic systems, through a series of chemical transformations involving chloronitrile and methyl thioglycolate (Haider et al., 2005). Similarly, structural and spectral studies of this compound have been conducted, exploring its biologically relevant derivatives and providing insights into its chemical behavior, as seen in studies where it was used as a starting material for cyclocondensation reactions (Viveka et al., 2016).
Medicinal Chemistry and Drug Development
In medicinal chemistry, Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate has been instrumental in developing novel compounds with potential therapeutic applications. For instance, its derivatives have been studied for their anticancer properties, with certain compounds exhibiting promising antiproliferative activity, potentially superior to known anticancer agents like paclitaxel (Jose, 2017). Furthermore, derivatives of this compound have been investigated for their antimicrobial activities, showcasing the compound's versatility in drug development (Hafez et al., 2016).
Material Science and Coordination Chemistry
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate has also found applications in material science and coordination chemistry. For instance, its derivatives have been utilized in synthesizing coordination polymers with diverse structural configurations. These polymers exhibit intriguing properties like chirality and potential luminescence, expanding the scope of applications in material science (Cheng et al., 2017).
Propriétés
IUPAC Name |
methyl 5-chloro-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHZTZQQJQKAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226686 |
Source


|
| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
88398-85-0 |
Source


|
| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

